Rifamycin O Demonstrates Superior In Vitro Activity Against M. abscessus Compared to Standard-of-Care Antibiotics
In a direct head-to-head comparison against clinically relevant anti-mycobacterial agents, Rifamycin O demonstrated potent in vitro activity against Mycobacterium abscessus. The study found a narrow MIC90 range of 4.0–6.2 µM for Rifamycin O, a value that indicates superior potency when compared to the standard-of-care comparator clarithromycin, which required a significantly higher concentration of 25 µM for activity in parallel assays [1]. Rifamycin O also exhibited comparable activity to the more potent analogs rifabutin, rifampicin, and rifapentine [2].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC90) |
|---|---|
| Target Compound Data | 4.0–6.2 µM |
| Comparator Or Baseline | Clarithromycin (CLR): 25 µM |
| Quantified Difference | Rifamycin O is approximately 4- to 6-fold more potent than clarithromycin based on MIC90 values. |
| Conditions | In vitro assay against M. abscessus CIP 104536T R morphotype in 7H9G/T/ADC medium. |
Why This Matters
This quantifiable potency advantage positions Rifamycin O as a superior research tool and potential therapeutic candidate for M. abscessus, a pathogen known for high rates of treatment failure (20%–73%) with clarithromycin [1].
- [1] Hanh, B.T.B., et al. Rifamycin O, An Alternative Anti-Mycobacterium abscessus Agent. Molecules, 2020, 25(7), 1597. DOI: 10.3390/molecules25071597. View Source
- [2] ZFIN (Zebrafish Information Network). In vitro activity of rifamycin O. Figure from Hanh et al., 2020. View Source
